![molecular formula C12H18N2O2 B1460910 5-Amino-2-isopropoxy-N,N-dimethylbenzamide CAS No. 1172101-36-8](/img/structure/B1460910.png)
5-Amino-2-isopropoxy-N,N-dimethylbenzamide
Overview
Description
The compound “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” is a derivative of benzamide. Benzamides are a class of compounds containing a benzene ring and an amide group . They have various applications in the field of medicine and chemistry .
Molecular Structure Analysis
The molecular structure of “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would likely consist of a benzene ring substituted with an amino group, an isopropoxy group, and a dimethylamide group .Chemical Reactions Analysis
The chemical reactions involving “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would depend on the specific conditions and reagents present. Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Amino-2-isopropoxy-N,N-dimethylbenzamide” would depend on its specific chemical structure. Factors that could influence these properties include the presence of functional groups, the size and shape of the molecule, and the specific intermolecular interactions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-N,N-dimethyl-2-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)16-11-6-5-9(13)7-10(11)12(15)14(3)4/h5-8H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHZNZCKFQFDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-isopropoxy-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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